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molecular formula C10H6F2O3 B8520868 3,5-Difluoro-4-(2-propynyloxy)benzoic acid

3,5-Difluoro-4-(2-propynyloxy)benzoic acid

Cat. No. B8520868
M. Wt: 212.15 g/mol
InChI Key: WAKKXVQGEZMZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902400B2

Procedure details

To 10 ml of ethanol were added 2.2 g of 2-propynyl 3,5-difluoro-4-(2-propynyloxy)benzoate and 6 ml of 15% aqueous sodium hydroxide solution, and the mixture obtained was stirred at 50° C. for 1 hour. Then, the reaction mixture was concentrated under reduced pressure. Hydrochloric acid was added to the residue for acidification. Crystals precipitated were collected by filtration and dried to obtain 1.8 g of 3,5-difluoro-4-(2-propynyloxy)benzoic acid.
Name
2-propynyl 3,5-difluoro-4-(2-propynyloxy)benzoate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([F:18])[C:13]=1[O:14][CH2:15][C:16]#[CH:17])[C:5]([O:7]CC#C)=[O:6].[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([F:18])[C:13]=1[O:14][CH2:15][C:16]#[CH:17])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
2-propynyl 3,5-difluoro-4-(2-propynyloxy)benzoate
Quantity
2.2 g
Type
reactant
Smiles
FC=1C=C(C(=O)OCC#C)C=C(C1OCC#C)F
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Hydrochloric acid was added to the residue for acidification
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=C(C1OCC#C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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